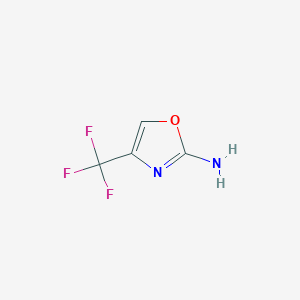

4-(Trifluoromethyl)oxazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFWEXIRSHBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376798 | |

| Record name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-71-1 | |

| Record name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(trifluoromethyl)oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)-1,3-oxazol-2-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(trifluoromethyl)-1,3-oxazol-2-amine (CAS RN: 35629-71-1). This compound is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique electronic properties that can enhance metabolic stability and binding affinity in drug candidates. This document consolidates available data on its physicochemical properties, provides a detailed synthetic protocol, discusses its chemical reactivity, and explores its utility as a scaffold in modern drug discovery, with a focus on its role as a bioisostere for the 2-aminothiazole moiety.

Introduction and Structural Elucidation

4-(Trifluoromethyl)-1,3-oxazol-2-amine is a five-membered heterocyclic compound featuring an oxazole ring system. The oxazole core is substituted at the 2-position with an amine group and at the 4-position with a trifluoromethyl (CF₃) group. The amine group provides a key synthetic handle for further derivatization, while the electron-withdrawing CF₃ group significantly influences the electronic character of the heterocyclic ring, enhancing its stability and modulating its reactivity.

The 2-aminooxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and antitubercular properties.[1][2] Specifically, it is often employed as a bioisosteric replacement for the 2-aminothiazole core, a strategy aimed at improving physicochemical and pharmacokinetic profiles, such as reducing metabolic oxidation of the sulfur atom.[2]

Clarification of Isomer: This guide focuses specifically on the 1,3-oxazol-2-amine isomer with the trifluoromethyl group at the 4-position, as identified by CAS number 35629-71-1. Other isomers, such as those derived from the 1,2-oxazole (isoxazole) ring system, possess different chemical properties and are not the subject of this document.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. While experimental data for 4-(trifluoromethyl)-1,3-oxazol-2-amine is not extensively reported in publicly accessible literature, the following tables summarize key identifiers and predicted properties.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35629-71-1 | [3] |

| Molecular Formula | C₄H₃F₃N₂O | [3] |

| Molecular Weight | 152.08 g/mol | [3] |

| IUPAC Name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | ChemSynthesis |

| SMILES | NC1=NC(=CO1)C(F)(F)F | [3] |

| InChIKey | LUSFWEXIRSHBNN-UHFFFAOYSA-N | ChemSynthesis |

| Melting Point | Not available (n/a) | [3] |

| Boiling Point | Not available (n/a) | [3] |

| Density | Not available (n/a) | [3] |

Table 2: Predicted NMR Spectroscopic Data

Disclaimer: The following NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[4][5] Experimental verification is required for confirmation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| ¹H NMR | ~7.8 - 8.0 | Singlet (s) | - | The single proton on the oxazole ring (H-5) is expected to be a singlet and shifted downfield due to the aromatic nature of the ring and the influence of the adjacent CF₃ group. |

| ~5.0 - 6.0 | Broad Singlet (br s) | - | The two protons of the primary amine (-NH₂) are expected to be a broad singlet, with the chemical shift being solvent-dependent. | |

| ¹³C NMR | ~160 - 165 | Singlet (s) | - | C-2, the carbon bearing the amino group, is expected to be the most downfield carbon in the ring. |

| ~135 - 140 | Quartet (q) | ¹JCF ≈ 270 Hz | C-4, the carbon attached to the CF₃ group, will appear as a quartet with a large one-bond C-F coupling constant. | |

| ~115 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | The carbon of the trifluoromethyl group (CF₃) will be a quartet with a very large coupling constant. | |

| ~110 - 115 | Quartet (q) | ²JCF ≈ 35-40 Hz | C-5, the carbon bearing the single proton, will show a smaller two-bond coupling to the fluorine atoms. | |

| ¹⁹F NMR | ~ -60 to -65 | Singlet (s) | - | The three fluorine atoms of the CF₃ group are equivalent and are expected to appear as a singlet in the typical range for trifluoromethyl groups attached to an aromatic ring. The exact shift is relative to a standard such as CFCl₃.[6] |

Synthesis and Purification

The synthesis of 4-(trifluoromethyl)-1,3-oxazol-2-amine was first reported in the Journal of Medicinal Chemistry in 1971.[1][7] The most direct and established method involves the cyclization of an α-haloketone with urea. This approach, a variation of the Hantzsch thiazole synthesis, is a robust method for forming the 2-aminooxazole core.

Diagram 1: Synthetic Pathway for 4-(Trifluoromethyl)-1,3-oxazol-2-amine

Caption: General synthetic route to 4-(trifluoromethyl)-1,3-oxazol-2-amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 2-aminooxazoles.[2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and urea (1.2 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M with respect to the α-bromoketone.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which may precipitate the product or allow for extraction.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(trifluoromethyl)-1,3-oxazol-2-amine.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-(trifluoromethyl)-1,3-oxazol-2-amine is dictated by the interplay between the nucleophilic amino group and the electron-deficient oxazole ring.

Diagram 2: Reactivity Profile

Caption: Key reaction pathways for 4-(trifluoromethyl)-1,3-oxazol-2-amine.

-

N-Functionalization: The primary amine at the C2 position is the most reactive site for synthetic elaboration. It readily undergoes standard amine chemistry:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives.

-

Alkylation: Reaction with alkyl halides can produce N-alkylated products, though control of mono- vs. di-alkylation can be challenging.

-

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming N-aryl bonds, allowing for the synthesis of a wide array of N-aryl-2-aminooxazole derivatives.[2] This is a key transformation for building complexity in drug discovery programs.

-

-

Ring Reactivity: The oxazole ring itself is π-excessive, but the potent electron-withdrawing effect of the trifluoromethyl group at C4 significantly reduces the ring's electron density.

-

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation). Reactions at the C5 position are expected to be very sluggish.

-

Nucleophilic Attack: The electron-deficient nature may render the oxazole ring susceptible to nucleophilic attack and potential ring-opening under forcing conditions (e.g., strong base or nucleophile at high temperatures).

-

Applications in Medicinal Chemistry and Drug Development

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[8] The 2-aminooxazole scaffold serves as a versatile platform for the development of therapeutic agents.[9]

-

Bioisosterism: 4-(Trifluoromethyl)-1,3-oxazol-2-amine is a direct bioisostere of 2-amino-4-(trifluoromethyl)thiazole. Replacing the thiazole's sulfur with oxygen can prevent S-oxidation, a common metabolic pathway that can lead to inactivation or the formation of reactive metabolites.[2] This substitution can thus improve the pharmacokinetic profile of a lead compound.

-

Therapeutic Areas: While specific drugs containing this exact fragment are not prominent, the broader class of 2-aminooxazoles has shown significant promise in several areas:

-

Anti-tubercular Agents: The 2-aminooxazole scaffold has been identified as a privileged structure for developing novel agents against Mycobacterium tuberculosis.[2]

-

Anti-inflammatory Agents: Derivatives of 2-aminooxazoles have been investigated for their anti-inflammatory activity.[1]

-

Kinase Inhibitors: The 2-amino-heterocycle motif is a common feature in many kinase inhibitors, where the amine can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.

-

Safety and Handling

As with any laboratory chemical, 4-(trifluoromethyl)-1,3-oxazol-2-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the supplier's Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

4-(Trifluoromethyl)-1,3-oxazol-2-amine is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a reactive amino group, a metabolically stable oxazole core, and an electron-withdrawing trifluoromethyl group makes it an attractive starting material for creating libraries of complex molecules. Its role as a bioisostere for the corresponding 2-aminothiazole offers a rational design strategy to overcome potential metabolic liabilities. While a lack of publicly available experimental data necessitates initial characterization by researchers, the synthetic accessibility and promising chemical properties of this compound ensure its continued relevance in the field of medicinal chemistry.

References

-

Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]

-

ACS Publications. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]

-

Wiley-VCH. (2008). Supporting Information. [Link]

-

Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

-

Teunissen, J. P. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6). [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for Green Chemistry. [Link]

-

Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Kubik, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. [Link]

-

ChemSynthesis. (n.d.). 4-(trifluoromethyl)-1,3-oxazol-2-amine. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]

-

Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

- Google Patents. (2012).

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Schuart, J., & Müller, H. K. (1975). [2-Aminooxazoles and 2-iminooxazolines. 8. Reactions with 2-Aminobenzoxazoles]. Pharmazie, 30(3), 155-157. [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Search Results for "3". [Link]

-

Simpson, G. L., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 9(1), 1-9. [Link]

-

ResearchGate. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. (2018). Indo American Journal of Pharmaceutical Sciences, 5(5), 4153-4161. [Link]

-

Crank, G., Neville, M., & Ryden, R. (1973). Thiourea derivatives of 2-aminooxazoles showing antibacterial and antifungal activity. Journal of Medicinal Chemistry, 16(12), 1402–1405. [Link]

-

Portal de Periódicos da CAPES. (2021). Lista de periódicos. [Link]

-

Abu Thaher, B. S., et al. (2009). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o917. [Link]

-

He, C., et al. (2021). Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1 H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan Derivatives. The Journal of Organic Chemistry, 86(11), 7781–7786. [Link]

-

OUCI. (n.d.). Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. Retrieved January 11, 2026, from [Link]

-

Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. [Link]

-

Wikipedia. (n.d.). Xylazine. Retrieved January 11, 2026, from [Link]

Sources

- 1. Derivatives of 2-aminooxazoles showing antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jelsciences.com [jelsciences.com]

- 9. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to bioactive molecules. Among these, the 2-amino-4-(trifluoromethyl)oxazole moiety has emerged as a privileged structural motif in the design of novel therapeutic agents, finding application in the development of anti-inflammatory and anti-cancer drugs.[1][2] This guide provides an in-depth exploration of the synthetic routes to 2-amino-4-(trifluoromethyl)oxazole, offering a critical analysis of the underlying chemical principles and practical, field-proven insights for its preparation.

Introduction: The Significance of Fluorinated Oxazoles

The oxazole ring is a versatile five-membered heterocycle present in numerous natural products and pharmaceuticals. The introduction of a trifluoromethyl group at the 4-position can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-amino substituent provides a crucial handle for further chemical elaboration, allowing for the construction of diverse compound libraries for drug discovery. This guide will focus on the practical synthesis of the core intermediate, 2-amino-4-(trifluoromethyl)oxazole (CAS 35629-71-1).[3][4]

Core Synthetic Strategy: Cyclocondensation of a Trifluoromethylated Ketone with a Urea Equivalent

The most direct and widely employed strategy for the synthesis of 2-amino-4-(trifluoromethyl)oxazole involves the cyclocondensation of a trifluoromethylated α-haloketone with a suitable source of the 2-amino group, typically urea or a related derivative. This approach is a variation of the classic Hantzsch thiazole synthesis, adapted for the formation of the oxazole ring.

Causality Behind Experimental Choices:

The choice of the α-haloketone is critical. 3-Bromo-1,1,1-trifluoroacetone is a common and commercially available starting material. The bromine atom serves as a good leaving group, facilitating the initial nucleophilic attack by urea. While other halogens could be used, bromine offers a good balance of reactivity and stability.

Urea is the most straightforward and cost-effective source for the 2-amino group. However, the Hantzsch-type synthesis of 2-aminooxazoles using ureas can be challenging due to the comparatively lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea (used in thiazole synthesis). This can lead to lower yields and the formation of side products. To overcome this, careful optimization of reaction conditions, such as temperature and solvent, is crucial.

Detailed Synthetic Protocol

While a universally optimized, high-yield, one-pot synthesis remains an area of active research, the following protocol outlines a reliable method for the preparation of 2-amino-4-(trifluoromethyl)oxazole.

Reaction:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Role |

| 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | 190.96 g/mol | Ketone Substrate |

| Urea | 57-13-6 | 60.06 g/mol | Amine Source |

| Ethanol | 64-17-5 | 46.07 g/mol | Solvent |

| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | Base (optional) |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.2 equivalents) in ethanol.

-

Addition of Ketone: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If an acidic work-up is desired, the solvent can be removed under reduced pressure, and the residue partitioned between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-amino-4-(trifluoromethyl)oxazole as a solid.

Trustworthiness and Self-Validation:

The identity and purity of the synthesized 2-amino-4-(trifluoromethyl)oxazole should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the trifluoromethyl group.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the final compound.

Alternative Synthetic Approaches and Future Perspectives

While the direct condensation of 3-bromo-1,1,1-trifluoroacetone and urea is a primary method, researchers are continuously exploring alternative routes to improve yield, reduce reaction times, and enhance the overall efficiency and safety of the synthesis. Some of these approaches include:

-

Use of Cyanamide: Reacting the α-haloketone with cyanamide can be an alternative to urea for introducing the 2-amino group.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can potentially accelerate the reaction and improve yields.

-

Flow Chemistry: Continuous flow reactors may offer better control over reaction parameters and improve safety and scalability.

Conclusion

The synthesis of 2-amino-4-(trifluoromethyl)oxazole is a key step in the development of novel fluorinated pharmaceuticals. The cyclocondensation of 3-bromo-1,1,1-trifluoroacetone with urea provides a direct, albeit sometimes challenging, route to this important building block. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully prepare this valuable intermediate. Continued innovation in synthetic methodologies, including the exploration of alternative reagents and advanced reaction technologies, will undoubtedly lead to more efficient and sustainable protocols for the production of 2-amino-4-(trifluoromethyl)oxazole and its derivatives, further empowering the field of drug discovery.

References

-

J&K Scientific. 2-Amino-4-Trifluoromethyloxazole | 35629-71-1. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(Trifluoromethyl)oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of 4-(Trifluoromethyl)oxazol-2-amine, a valuable building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the oxazole scaffold imparts unique physicochemical properties that are highly sought after in modern drug discovery. This document delves into the rationale behind the selection of key precursors, provides a detailed, step-by-step synthetic protocol, and explores the mechanistic underpinnings of the core reaction. The aim is to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule.

Introduction: The Significance of the Trifluoromethyl Group in Oxazole Scaffolds

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of a trifluoromethyl (CF3) group at the 4-position of this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. These desirable attributes have made this compound a key intermediate in the synthesis of novel therapeutic agents.

This guide will focus on the most prevalent and practical synthetic route to this compound, which involves the cyclocondensation of a trifluoromethylated α-haloketone with a suitable nitrogen-containing nucleophile.

Core Starting Materials: Selection and Rationale

The successful synthesis of this compound hinges on the appropriate selection of two key starting materials: a trifluoromethylated α-haloketone and a source for the 2-amino group.

The Trifluoromethylated α-Haloketone: 3-Bromo-1,1,1-trifluoroacetone

The primary and most readily available precursor for introducing the trifluoromethylated backbone of the target oxazole is 3-bromo-1,1,1-trifluoroacetone .

Table 1: Properties of 3-Bromo-1,1,1-trifluoroacetone

| Property | Value |

| Molecular Formula | C₃H₂BrF₃O |

| Molecular Weight | 190.95 g/mol |

| CAS Number | 431-35-6 |

| Appearance | Liquid |

| Boiling Point | 87 °C at 743 mmHg |

| Density | 1.839 g/mL at 25 °C |

Causality behind Experimental Choice: The bromine atom serves as an excellent leaving group, facilitating the nucleophilic attack by the nitrogen source. The trifluoromethyl group is a strong electron-withdrawing group, which activates the adjacent carbonyl carbon for nucleophilic addition, a key step in the cyclization process. This inherent reactivity makes 3-bromo-1,1,1-trifluoroacetone an ideal electrophilic partner for this reaction.

The 2-Amino Group Source: Urea and Cyanamide

The 2-amino functionality of the oxazole ring is typically introduced using either urea or cyanamide .

-

Urea (NH₂CONH₂): Urea is a readily available, inexpensive, and stable reagent. In the context of 2-aminooxazole synthesis, it acts as a dinucleophile. While the reaction with α-haloketones is a well-established method for forming the 2-aminooxazole ring, the use of N-substituted ureas is often less successful due to the decreased nucleophilicity of the nitrogen atoms.[1]

-

Cyanamide (H₂NCN): Cyanamide is another effective reagent for this transformation. Its reaction with α-haloketones provides a direct route to 2-aminooxazoles.

Trustworthiness of the Protocol: The choice between urea and cyanamide can depend on factors such as reaction conditions, desired purity, and scale. The protocol detailed in this guide will utilize urea due to its widespread availability and ease of handling.

Synthetic Pathway: Cyclocondensation Reaction

The core of the synthesis is a cyclocondensation reaction, a variation of the Hantzsch thiazole synthesis, adapted for oxazole formation.

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The reaction proceeds through a well-understood mechanism:

-

Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile and attacks the carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen atom attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the five-membered oxazoline ring.

-

Dehydration: The oxazoline intermediate then undergoes dehydration to form the aromatic oxazole ring.

Caption: Simplified reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

3-Bromo-1,1,1-trifluoroacetone (1.0 eq)

-

Urea (1.2 eq)

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a solution of urea (1.2 equivalents) in ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

To the residue, add water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Table 2: Typical Reaction Parameters

| Parameter | Condition |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Purification | Column Chromatography |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the oxazole ring proton and the amine protons.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected. The chemical shift of this signal is a key indicator of the electronic environment of the CF3 group.[2]

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the oxazole ring and the trifluoromethyl group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=N stretching vibrations.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for medicinal chemists. The judicious selection of starting materials, particularly the reactive α-haloketone, 3-bromo-1,1,1-trifluoroacetone, and a suitable amino group source like urea, is paramount for a successful outcome. The cyclocondensation reaction provides a reliable and efficient route to this valuable building block. By understanding the underlying principles and following a well-defined protocol, researchers can readily access this compound for the development of next-generation pharmaceuticals.

References

-

Cimino, P., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Al-Tel, T. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. [Link]

-

Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

Sources

Spectroscopic Data for 4-(Trifluoromethyl)oxazol-2-amine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Trifluoromethyl)oxazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. The guide offers insights into the experimental choices and methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Introduction to this compound

This compound, with the molecular formula C₄H₃F₃N₂O and a molecular weight of 152.08 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the oxazole-2-amine scaffold is a known pharmacophore found in various bioactive compounds.[2] A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in further research.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from similar chemical structures.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Amine protons (NH₂): Broad singlet, δ 5.0-7.0 ppm; Oxazole proton (H5): Singlet, δ 7.0-8.0 ppm |

| ¹³C NMR | C2 (C-NH₂): δ 155-165 ppm; C4 (C-CF₃): δ 140-150 ppm (quartet, J ≈ 35-40 Hz); C5 (C-H): δ 120-130 ppm; CF₃: δ 118-128 ppm (quartet, J ≈ 270-280 Hz) |

| ¹⁹F NMR | Singlet, δ -60 to -70 ppm (relative to CFCl₃) |

| Infrared (IR) Spectroscopy | N-H stretch (amine): 3300-3500 cm⁻¹ (two bands); C=N stretch (oxazole): 1640-1690 cm⁻¹; C-F stretch (CF₃): 1100-1350 cm⁻¹ (strong, multiple bands) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 152.02 |

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy: Unveiling the Proton Environment

Expertise & Experience: The proton NMR spectrum of this compound is anticipated to be relatively simple, displaying two main signals corresponding to the amine protons and the single proton on the oxazole ring. The amine (NH₂) protons are expected to appear as a broad singlet in the region of δ 5.0-7.0 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shift will be sensitive to the solvent and concentration.

The lone proton on the oxazole ring (H5) is predicted to be a singlet in the range of δ 7.0-8.0 ppm. Its downfield shift is attributed to the deshielding effect of the electronegative oxygen and nitrogen atoms within the aromatic ring. The absence of adjacent protons would result in a singlet multiplicity.

Trustworthiness through Self-Validating Protocols:

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

Data Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Four distinct signals are expected. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF) of approximately 270-280 Hz. This signal is expected in the range of δ 118-128 ppm. The carbon atom attached to the CF₃ group (C4) will also exhibit a quartet splitting, but with a smaller coupling constant (²JCF) of around 35-40 Hz, and is predicted to be in the δ 140-150 ppm region.

The C2 carbon, bonded to the amine group, is expected at δ 155-165 ppm. The C5 carbon, bonded to the single ring proton, should appear in the δ 120-130 ppm range.

Trustworthiness through Self-Validating Protocols:

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency is standard.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets (except for carbons coupled to fluorine).

-

Set a spectral width of approximately 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

-

¹⁹F NMR Spectroscopy: A Direct Look at the Trifluoromethyl Group

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. In a proton-decoupled spectrum, this will be a singlet. The chemical shift is predicted to be in the range of -60 to -70 ppm relative to an external standard of CFCl₃.

Trustworthiness through Self-Validating Protocols:

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The spectral width should be set to encompass the expected chemical shift.

-

¹⁹F is a high-receptivity nucleus, so fewer scans are typically required compared to ¹³C NMR.

-

-

Data Processing:

-

Process the FID as with other NMR techniques.

-

Chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound. The primary amine (NH₂) group will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[3] The C=N stretching vibration of the oxazole ring is expected to appear around 1640-1690 cm⁻¹. The most intense and characteristic bands will be due to the C-F stretching vibrations of the trifluoromethyl group, which typically appear as multiple strong absorptions in the 1100-1350 cm⁻¹ range.

Trustworthiness through Self-Validating Protocols:

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is essential for determining the molecular weight and gaining insights into the structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 152.02, corresponding to its monoisotopic mass.

Common fragmentation pathways could include the loss of the trifluoromethyl group ([M-CF₃]⁺ at m/z 83) or cleavage of the oxazole ring, leading to smaller fragment ions. The exact fragmentation will depend on the ionization technique used.

Trustworthiness through Self-Validating Protocols:

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 153.03.

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

-

Visualization of Analytical Workflows

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical process for structure elucidation using combined spectroscopic data.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry data, researchers can confidently characterize this molecule upon its synthesis. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This foundational spectroscopic knowledge is crucial for the advancement of research and development involving this promising chemical entity.

References

-

Green, D. et al. (2018). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Green Chemistry, 20, 3038. [Link]

-

ChemSynthesis. (2025). 4-(trifluoromethyl)-1,3-oxazol-2-amine. [Link]

- Vertex AI Search. (n.d.). Supporting Information.

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (n.d.). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of... [Diagram]. Retrieved January 11, 2026, from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]

-

AbacipharmTech. (n.d.). 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 11, 2026, from [Link]

-

PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved January 11, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved January 11, 2026, from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved January 11, 2026, from [Link]

-

PubMed Central. (n.d.). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-(Trifluoromethyl)oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly enhance the therapeutic potential of small molecules. This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)oxazol-2-amine, a valuable building block and potential pharmacophore in drug discovery. As a Senior Application Scientist, my aim is to present this information with a focus on practical utility, explaining not just the "what" but the "why" behind the chemical properties and methodologies discussed. This document is designed to be a self-validating resource, grounded in authoritative references, to support your research and development endeavors.

Core Molecular Attributes

This compound, identified by the CAS Number 35629-71-1, is a fluorinated heterocyclic compound with significant potential in medicinal chemistry.[1][2] Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₃F₃N₂O | [1][2] |

| Molecular Weight | 152.07 g/mol | [1][2] |

| Canonical SMILES | C1=C(N=C(O1)N)C(F)(F)F | |

| InChIKey | LUSFWEXIRSHBNN-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

A plausible and commonly employed route for the synthesis of 2,4-disubstituted oxazoles starts from α-amino acids. This methodology offers a versatile and stereocontrolled approach to the oxazole core.

Experimental Protocol: A General Approach to 2,4-Disubstituted Oxazoles

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Acylation of the α-amino acid The synthesis would commence with the protection of the amino group of an appropriate amino acid precursor, followed by activation of the carboxylic acid.

Step 2: Formation of an α-acylamino ketone The activated amino acid is then reacted with a suitable nucleophile to generate an α-acylamino ketone.

Step 3: Cyclodehydration to the Oxazole Ring The crucial cyclodehydration step to form the oxazole ring can be achieved using a variety of reagents. A combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) has been reported as an effective system for this transformation.

Causality of Reagent Choice: The PPh₃/C₂Cl₆ system is effective because it generates an in-situ phosphonium salt which activates the hydroxyl group of the enol form of the α-acylamino ketone, facilitating its departure during the cyclization process. This method is often preferred over harsher dehydrating agents that could lead to side reactions or decomposition of sensitive substrates.

Workflow for the Synthesis of 2,4-Disubstituted Oxazoles

Caption: General synthetic workflow for 2,4-disubstituted oxazoles from α-amino acids.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis and drug discovery. While specific, publicly available spectra for this compound are limited, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

| Spectroscopic Data | Predicted Chemical Shifts/Fragments |

| ¹H NMR | The spectrum is expected to show a singlet for the C5-H of the oxazole ring and a broad singlet for the -NH₂ protons. The exact chemical shifts would be influenced by the solvent. |

| ¹³C NMR | Distinct signals are anticipated for the four carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the C4 carbon due to C-F coupling. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the oxazole ring. |

Chemical Reactivity and Handling

The chemical reactivity of this compound is dictated by the interplay of the electron-rich 2-aminooxazole core and the strongly electron-withdrawing trifluoromethyl group.

-

Amino Group Reactivity: The 2-amino group is a nucleophilic center and can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. However, its nucleophilicity may be somewhat attenuated by the electron-withdrawing nature of the trifluoromethyl group.

-

Oxazole Ring Stability: The oxazole ring is generally stable but can be susceptible to cleavage under strong acidic or basic conditions. The trifluoromethyl group enhances the electrophilicity of the C4 position, potentially influencing its reactivity towards nucleophiles.

Safe Handling and Disposal

Fluorinated organic compounds require careful handling due to their potential toxicity and reactivity.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are essential. Work should be conducted in a well-ventilated fume hood.

Disposal: Waste containing this compound should be treated as hazardous chemical waste. It should be disposed of in accordance with local, state, and federal regulations. Typically, this involves incineration in a licensed hazardous waste facility.

Applications in Drug Discovery: A Focus on FLT3 Inhibition

The 2-aminooxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. A particularly promising area of application for compounds related to this compound is the inhibition of FMS-like tyrosine kinase 3 (FLT3).

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in a significant proportion of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth.

Mechanism of Action of Oxazol-2-amine based FLT3 Inhibitors

While the specific inhibitory activity of this compound against FLT3 has not been extensively reported, studies on structurally related oxazol-2-amine derivatives provide valuable insights. For instance, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine has been identified as a potent inhibitor of both wild-type and mutated FLT3.[3][4]

These inhibitors are thought to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain. This binding prevents the phosphorylation of FLT3 and its downstream signaling effectors, such as STAT5, leading to the inhibition of cell proliferation and the induction of apoptosis in FLT3-mutated cancer cells.[3]

FLT3 Signaling Pathway and Inhibition

Caption: Simplified diagram of the FLT3 signaling pathway in AML and its inhibition by an oxazol-2-amine derivative.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective FLT3 inhibitors based on the oxazol-2-amine scaffold is an active area of research. Key SAR insights from related compounds suggest that:

-

Substitution at the 4- and 5-positions of the oxazole ring: These positions are critical for modulating potency and selectivity. The introduction of aryl or substituted aryl groups can lead to significant improvements in activity.

-

The 2-amino group: This group is often involved in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

-

The trifluoromethyl group: The presence of a trifluoromethyl group at the 4-position, as in the title compound, is expected to influence the electronic properties of the oxazole ring and may contribute to improved metabolic stability and binding affinity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a privileged 2-aminooxazole scaffold and a trifluoromethyl group makes it an attractive starting point for the development of new therapeutic agents, particularly in the area of oncology. The potential for this and related compounds to act as potent FLT3 inhibitors highlights the ongoing importance of fluorinated heterocycles in modern drug discovery. Further research into the synthesis, reactivity, and biological activity of this compound is warranted and is likely to yield new and valuable insights for the scientific community.

References

-

ChemSynthesis. 4-(trifluoromethyl)-1,3-oxazol-2-amine. Available from: [Link]

-

Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8303. Available from: [Link]

-

Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available from: [Link]

Sources

The 2-Aminooxazole Core: A Journey from Synthetic Curiosity to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Significance of the 2-Aminooxazole Moiety

In the vast landscape of heterocyclic chemistry, the 2-aminooxazole scaffold has emerged from relative obscurity to become a "privileged structure" in modern medicinal chemistry. This five-membered heterocycle, characterized by an oxygen atom at position 1, a nitrogen at position 3, and an exocyclic amino group at position 2, represents a compelling isostere of the well-established 2-aminothiazole core. The substitution of the sulfur atom in the thiazole ring with an oxygen atom imparts distinct physicochemical properties, such as potentially improved solubility and a different metabolic profile due to the absence of an oxidizable sulfur atom.[1] These subtle yet significant modifications have captured the attention of drug discovery programs worldwide, leading to the exploration of 2-aminooxazoles in a range of therapeutic areas, most notably in the development of novel antitubercular agents.[1][2]

This guide provides a comprehensive technical overview of the discovery and history of 2-aminooxazoles, tracing their evolution from early, often challenging, synthetic methods to the sophisticated and versatile strategies employed today. We will delve into the key scientific breakthroughs that have enabled the synthesis of complex 2-aminooxazole derivatives and explore the rationale behind the experimental choices that have shaped the field. Furthermore, this guide will touch upon the intriguing role of 2-aminooxazoles in prebiotic chemistry, highlighting the fundamental importance of this heterocyclic system.

The Early Years: Discovery and Foundational Synthetic Approaches

While the broader oxazole chemistry has roots extending back to the late 19th century, the specific lineage of 2-aminooxazoles began to take shape in the mid-20th century. Early synthetic chemists faced significant challenges in constructing this heterocycle, with many of the classical methods for 2-aminothiazole synthesis proving ineffective for their oxygen-containing counterparts.

A Seminal Contribution: The Gomper and Christmann Synthesis

A pivotal moment in the history of 2-aminooxazole synthesis arrived in 1959 with the work of R. Gompper and O. Christmann . Their research, published in Chemische Berichte, described a foundational method for the preparation of 2-aminooxazoles through the condensation of α-halo ketones with urea .[3] This reaction, while seemingly straightforward, represented a significant breakthrough, providing the first reliable and generalizable route to this class of compounds.

The causality behind this experimental design lies in the nucleophilic character of urea and the electrophilic nature of the α-halo ketone. The reaction proceeds through an initial N-alkylation of urea by the α-halo ketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic 2-aminooxazole ring.

Experimental Protocol: Gomper-Christmann Synthesis of 4-Phenyl-2-aminooxazole

-

Reaction Setup: A solution of α-bromoacetophenone (1 mmol) in a suitable solvent such as ethanol or dimethylformamide is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Urea: Urea (2-3 equivalents) is added to the solution.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.

Despite its significance, the Gomper-Christmann method was not without its limitations. The reaction often required harsh conditions and could lead to the formation of side products, resulting in modest yields.

Alternative Early Strategies

In the years following Gomper and Christmann's work, other methods for the synthesis of 2-aminooxazoles were explored, though none achieved the same level of general applicability. These included:

-

Reaction of α-Hydroxy Ketones with Cyanamide: This approach offered an alternative pathway, avoiding the use of α-halo ketones. The reaction involves the acid-catalyzed condensation of an α-hydroxy ketone with cyanamide. The hydroxyl group of the ketone and the amino group of cyanamide are the key functional groups that participate in the cyclization.

-

Use of Cyanogen Bromide: The reaction of α-amino ketones with cyanogen bromide also provided a route to 2-aminooxazoles. However, the high toxicity of cyanogen bromide limited the widespread adoption of this method.

These early synthetic endeavors, while foundational, highlighted a clear need for more efficient and versatile methods to access the 2-aminooxazole core, particularly for applications in medicinal chemistry where the synthesis of diverse libraries of compounds is essential.

The Evolution of a Scaffold: Modern Synthetic Methodologies

The late 20th and early 21st centuries witnessed a resurgence of interest in 2-aminooxazoles, driven by their potential as bioactive molecules. This renewed focus spurred the development of more sophisticated and efficient synthetic strategies that overcame many of the limitations of the classical methods.

The Two-Step Condensation/Buchwald-Hartwig Coupling Protocol

A significant advancement in the synthesis of N-substituted 2-aminooxazoles is a two-step protocol that combines the classical condensation reaction with a modern cross-coupling strategy.[1] This method has proven to be highly versatile for the preparation of N,4-disubstituted 2-aminooxazoles.[1]

Step 1: Condensation to form the 2-Aminooxazole Core

This step is a refinement of the Gomper-Christmann synthesis, involving the condensation of a substituted α-bromoacetophenone with urea to form a 4-aryl-2-aminooxazole. Optimization of reaction conditions, such as the choice of solvent and the use of microwave irradiation, has led to improved yields and shorter reaction times.

Step 2: Buchwald-Hartwig Cross-Coupling for N-Arylation

The second step utilizes the powerful Buchwald-Hartwig amination reaction to introduce a wide range of aryl or heteroaryl substituents onto the exocyclic amino group. This palladium-catalyzed cross-coupling reaction between the 2-aminooxazole and an aryl halide has become a cornerstone of modern 2-aminooxazole synthesis due to its broad substrate scope and functional group tolerance.[1]

Experimental Protocol: Two-Step Synthesis of N,4-Diphenyl-2-aminooxazole

Step 1: Synthesis of 4-phenyl-2-aminooxazole

-

Reaction Setup: To a solution of α-bromoacetophenone (1 mmol) in dimethylformamide (DMF), urea (2 mmol) is added.

-

Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

-

Isolation: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried to yield 4-phenyl-2-aminooxazole.

Step 2: Buchwald-Hartwig N-Arylation

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), 4-phenyl-2-aminooxazole (1 mmol), bromobenzene (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 mmol) are combined in a dry, degassed solvent such as toluene.

-

Heating: The reaction mixture is heated to a high temperature (e.g., 110 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the solvent is evaporated. The residue is then purified by flash column chromatography to afford N,4-diphenyl-2-aminooxazole.

The development of this two-step protocol has been instrumental in unlocking the potential of 2-aminooxazoles in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of large and diverse compound libraries.

| Synthetic Method | Key Reactants | Advantages | Disadvantages |

| Gomper-Christmann | α-Halo Ketone, Urea | Foundational method, readily available starting materials. | Often low yields, harsh conditions, limited scope for N-substitution. |

| From α-Hydroxy Ketones | α-Hydroxy Ketone, Cyanamide | Avoids the use of halogenated ketones. | Requires acid catalysis, can have substrate scope limitations. |

| Two-Step Condensation/ Buchwald-Hartwig | α-Halo Ketone, Urea, Aryl Halide | High yields, broad substrate scope, excellent for N-arylation. | Requires expensive palladium catalysts and ligands, multi-step process. |

A Prebiotic Connection: 2-Aminooxazole and the Origins of Life

Beyond its applications in medicinal chemistry, 2-aminooxazole has been implicated in theories regarding the prebiotic synthesis of RNA. It is hypothesized to be a key intermediate in the formation of pyrimidine ribonucleotides under plausible early Earth conditions. The reaction of cyanamide with glycolaldehyde, both simple molecules believed to be present in the prebiotic soup, can lead to the formation of 2-aminooxazole. This molecule can then react with glyceraldehyde to form an aminooxazoline intermediate, which is a precursor to the canonical RNA nucleobases. This fascinating connection underscores the fundamental importance of the 2-aminooxazole scaffold in the broader context of chemical biology.

Conclusion: A Scaffold of Growing Importance

The journey of the 2-aminooxazole core, from its initial synthesis by Gomper and Christmann to its current status as a privileged scaffold in drug discovery, is a testament to the continuous evolution of synthetic chemistry. The early, often arduous, synthetic routes have given way to elegant and efficient modern methodologies that have enabled the full potential of this heterocyclic system to be explored. As our understanding of the unique properties of 2-aminooxazoles deepens, and as synthetic chemists continue to refine and innovate, it is certain that this once-overlooked scaffold will play an increasingly important role in the development of new therapeutics and in our understanding of the chemical origins of life.

References

-

Gompper, R., & Christmann, O. (1959). 2-Amino-oxazole. Chemische Berichte, 92(8), 1944–1949. [Link]

-

Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., ... & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

- Pattanayak, B. K., Rout, D. N., Nath, J. P., & Mahapatra, G. N. (1979). Synthesis of new isomeric chlorooxazolylamines and their organotin derivatives used as pesticides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 18B(3), 286-9.

-

Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., ... & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

-

Yi, R., Fahrenbach, A. C., & Hud, N. V. (2020). A continuous reaction network that produces RNA precursors. Proceedings of the National Academy of Sciences, 117(24), 13268-13274. [Link]

Sources

physical characteristics of 4-(Trifluoromethyl)oxazol-2-amine

An In-depth Technical Guide to the Physical Characteristics of 4-(Trifluoromethyl)oxazol-2-amine

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound (CAS No: 35629-71-1). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the compound's core properties and presents detailed, field-proven protocols for their experimental determination. The methodologies for structural verification and purity assessment via spectroscopic techniques are also detailed, ensuring a foundation of scientific integrity for subsequent physicochemical analysis.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring, an amine group, and a trifluoromethyl moiety, imparts unique electronic and conformational properties that are valuable for designing novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity.

An accurate and thorough understanding of the compound's physical characteristics is a non-negotiable prerequisite for its successful application. Properties such as molecular weight, solubility, and melting point are critical determinants of a compound's behavior in biological and chemical systems, influencing everything from reaction kinetics and formulation to absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide serves as a foundational resource for the precise characterization of this important chemical entity.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35629-71-1 | [2][4] |

| Molecular Formula | C₄H₃F₃N₂O | [2][4] |

| Molecular Weight | 152.08 g/mol | [2][4] |

| Melting Point | Not available. Requires experimental determination. | [2][3] |

| Boiling Point | Not available. Requires experimental determination. | [2][3] |

| Density | Not available. Requires experimental determination. | [2][3] |

| Storage | Room temperature, in a dry, dark, inert atmosphere. | [3][5] |

Structural Characterization and Purity Assessment

Before any physical property measurements are undertaken, the identity, structure, and purity of the material must be unequivocally confirmed. This is the cornerstone of reliable and reproducible research. The following spectroscopic techniques are fundamental to this validation process.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound.[6] It provides direct evidence of the compound's elemental composition by measuring its mass-to-charge ratio (m/z).[7] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula with high confidence by providing a highly accurate mass measurement.[6]

Experimental Protocol: Molecular Weight Determination by LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. ESI is a "soft" ionization technique ideal for preventing fragmentation of the parent molecule.[8]

-

Analysis:

-

Inject the sample into the LC system to separate it from any potential impurities.

-

The eluent is directed into the ESI source, where the analyte is ionized, typically forming the protonated molecule [M+H]⁺.

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Data Interpretation: The primary peak in the resulting mass spectrum should correspond to the molecular weight of the compound plus the mass of a proton (152.08 + 1.01 = 153.09).[9] The presence of this peak confirms the molecular weight.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for molecular weight confirmation using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[10] It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, ¹⁹F in this case), allowing for the unambiguous determination of the compound's connectivity and constitution.[10][11] For this molecule, ¹⁹F NMR is particularly diagnostic due to the trifluoromethyl group.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. This will show the number of different types of protons, their chemical environment, and their coupling to neighboring nuclei.

-

Acquire a ¹³C NMR spectrum. This will identify all unique carbon atoms in the molecule.

-

Acquire a ¹⁹F NMR spectrum. This will show a characteristic signal for the CF₃ group, providing strong evidence for its presence.

-

-

Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assemble the molecular structure. The data should be consistent with the known structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[12] It works on the principle that chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation.[13] For this compound, FTIR can quickly confirm the presence of the amine (N-H) group, the C-F bonds of the trifluoromethyl group, and the C=N and C-O bonds within the oxazole ring.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid. A common method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the powder directly onto the ATR crystal.[14]

-

Background Scan: Perform a background scan of the empty instrument to account for atmospheric CO₂ and water vapor.[15]

-

Sample Scan: Place the sample on the ATR crystal and apply pressure to ensure good contact. Collect the spectrum.

-

Data Interpretation: The resulting spectrum is a plot of infrared intensity versus wavenumber.[12] Look for characteristic absorption bands:

-

N-H stretch (amine): Typically a sharp to medium band around 3300-3500 cm⁻¹.

-

C-F stretch (trifluoromethyl): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C=N stretch (oxazole ring): Around 1650 cm⁻¹.

-

Experimental Determination of Physical Properties

Once structural identity and purity are confirmed, the key physical properties can be determined with confidence.

Melting Point Determination